molecular formula C8H6BrFO B13917936 6-Bromo-4-fluoro-2,3-dihydrobenzofuran

6-Bromo-4-fluoro-2,3-dihydrobenzofuran

Cat. No.: B13917936
M. Wt: 217.03 g/mol
InChI Key: AYXULRPGEUVBKX-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to the benzofuran ring, making it a halogenated derivative. The molecular formula of this compound is C8H6BrFO, and it has a molecular weight of 217.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2,3-dihydrobenzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dihydrobenzofuran has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, halogenated benzofurans have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-fluoro-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

6-Bromo-4-fluoro-2,3-dihydrobenzofuran is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a benzofuran core with bromine and fluorine substituents, this compound exhibits properties that may be beneficial in pharmaceutical applications. This article will explore its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C8H7BrF
  • Molecular Weight : Approximately 214.06 g/mol
  • Structural Features : The presence of bromine and fluorine enhances the compound's reactivity and biological activity, making it a subject of interest for further research.

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been suggested that the compound may inhibit bromodomain proteins, which play critical roles in regulating gene expression and are implicated in cancer therapy. Research indicates that derivatives of dihydrobenzofurans can selectively inhibit bromodomain 2 (BD2), suggesting that this compound may exhibit similar properties .

Inhibition Studies

Recent studies have shown that compounds related to this compound possess significant biological activities. For instance, dihydrobenzofurans have been evaluated for their inhibitory effects on various enzymes and proteins involved in cancer progression. The following table summarizes findings from various studies:

CompoundTargetIC50 Value (nM)Selectivity
GSK973 (DBF)BD218>1000-fold selective over BD1
EEDi-5285EED12Not specified
This compoundTBDTBDTBD

Case Studies

  • Cancer Therapeutics : In a study focusing on the inhibition of embryonic ectoderm development (EED), the compound EEDi-5285 was derived from a fluorinated dihydrobenzofuran structure similar to this compound. This compound demonstrated potent inhibition of cell growth in KARPAS422 cells with an IC50 value of 12 nM .
  • Bromodomain Inhibition : A series of studies have indicated that dihydrobenzofurans can act as potent inhibitors of bromodomain proteins, specifically targeting BD2 with high selectivity. The structural modifications in these compounds significantly influenced their binding affinity and selectivity .

Interaction Studies

Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanisms of action. Interaction studies typically involve:

  • Binding Affinity Assessment : Evaluating how well the compound binds to target proteins.
  • Enzyme Inhibition Tests : Measuring the effectiveness of the compound in inhibiting specific enzyme activities.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrFO/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4H,1-2H2

InChI Key

AYXULRPGEUVBKX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=CC(=C2)Br)F

Origin of Product

United States

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